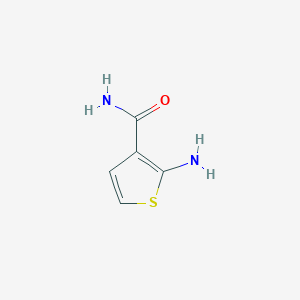

2-Aminothiophene-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZIZZOTISTHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351401 | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-51-4 | |

| Record name | 2-Amino-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminothiophene-3-carboxamides, a key scaffold in medicinal chemistry and materials science, is efficiently achieved through the versatile Gewald reaction. This multicomponent reaction, first reported by Karl Gewald in 1961, offers a straightforward and atom-economical approach to constructing highly substituted 2-aminothiophenes from readily available starting materials.[1][2][3] This guide provides an in-depth overview of the Gewald reaction for the preparation of 2-aminothiophene-3-carboxamides, detailing the reaction mechanism, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Principles of the Gewald Reaction

The Gewald reaction is a one-pot synthesis that brings together three key components:

-

A carbonyl compound (an aldehyde or a ketone).

-

An active methylene nitrile , in this case, cyanoacetamide or its N-substituted derivatives, to provide the carboxamide functionality.

-

Elemental sulfur .

The reaction is typically carried out in the presence of a basic catalyst.[4] The general scheme for the synthesis of 2-aminothiophene-3-carboxamides is depicted below:

Figure 1: General scheme of the Gewald reaction for 2-aminothiophene-3-carboxamide synthesis.

Reaction Mechanism

The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through a series of well-defined steps.[4][5][6] The process commences with a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

A detailed workflow of the reaction mechanism is illustrated in the following diagram:

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophene-3-carboxamides.

The initial step is the base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[4][5][6] Subsequently, elemental sulfur undergoes a nucleophilic attack by the enolate of the nitrile, leading to a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene-3-carboxamide.[5]

Experimental Protocols and Data

The versatility of the Gewald reaction allows for a wide range of substrates and reaction conditions. Several variations have been developed to improve yields, shorten reaction times, and simplify purification, including the use of microwave irradiation and solid-phase synthesis.[7][8]

General Experimental Protocol

A typical experimental procedure for the synthesis of a 2-aminothiophene-3-carboxamide derivative is as follows:

-

Reaction Setup: To a solution of the carbonyl compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF), add elemental sulfur (1.0-1.2 eq.).[9][10]

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine, typically 0.1-0.2 eq.).[9][11]

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 50-60 °C for a period of 1 to 24 hours, depending on the reactivity of the substrates.[10][12]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of 2-aminothiophene-3-carboxamides via the Gewald reaction.

Caption: A generalized experimental workflow for the Gewald reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various 2-aminothiophene-3-carboxamide derivatives via the Gewald reaction, highlighting the influence of different substrates and reaction conditions on the yield.

Table 1: Synthesis of 2-Aminothiophene-3-carboxamides from Ketones

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Morpholine | Ethanol | 50 | 2 | 85 | [9] |

| Acetone | Diethylamine | Methanol | Reflux | 4 | 72 | [13] |

| 4-Methylcyclohexanone | Piperidine | DMF | 60 | 3 | 88 | [10] |

| Cyclopentanone | Triethylamine | Ethanol | RT | 24 | 75 | [9] |

| 4-Phenylcyclohexanone | Morpholine | Ethanol | 50 | 5 | 92 | [10] |

Table 2: Synthesis of 2-Aminothiophene-3-carboxamides from Aldehydes

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Methanol | RT | 12 | 68 | [10] |

| 4-Chlorobenzaldehyde | Morpholine | Ethanol | 50 | 6 | 78 | [9] |

| Phenylacetaldehyde | Diethylamine | DMF | 40 | 8 | 65 | [10] |

| 4-Methoxybenzaldehyde | Triethylamine | Ethanol | Reflux | 5 | 82 | [9] |

Table 3: Modified Gewald Reaction Conditions

| Carbonyl Compound | Conditions | Base | Time | Yield (%) | Reference |

| Cyclohexanone | Microwave (160 W) | Morpholine | 10 min | 91 | [10] |

| Acetophenone | L-Proline catalyst | - | 1.5 h | 92 | [14] |

| Cyclopentanone | Ultrasound (300 W) | - | 1 h | 85 | [14] |

| 4-Bromoacetophenone | Piperidinium borate | - | 20 min | 96 | [15] |

Conclusion

The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophene-3-carboxamides due to its operational simplicity, the ready availability of starting materials, and its amenability to a wide range of substrates.[1][2] The continuous development of modified protocols, including the use of green chemistry approaches like microwave-assisted synthesis and organocatalysis, further enhances the utility of this powerful reaction.[7][14] This guide provides a solid foundation for researchers to explore and optimize the synthesis of novel 2-aminothiophene-3-carboxamide derivatives for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchwith.njit.edu [researchwith.njit.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 13. ijpbs.com [ijpbs.com]

- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

The 2-Aminothiophene-3-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene-3-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This versatility has established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets, leading to the development of numerous potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the 2-aminothiophene-3-carboxamide scaffold, with a focus on its role in the development of kinase inhibitors.

Synthesis of the 2-Aminothiophene-3-Carboxamide Scaffold

The most common and efficient method for the synthesis of 2-aminothiophene-3-carboxamides is the Gewald reaction .[3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[3][4]

The Gewald Reaction: A Versatile Synthetic Tool

The Gewald reaction is a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[4] The choice of starting materials and reaction conditions can be varied to produce a wide array of derivatives.[5]

Biological Activities and Therapeutic Applications

The 2-aminothiophene-3-carboxamide scaffold has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] A particularly fruitful area of research has been the development of kinase inhibitors, which are crucial in cancer therapy.

Kinase Inhibition: A Major Therapeutic Avenue

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiophene-3-carboxamide scaffold has proven to be an excellent template for the design of potent and selective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BCR-ABL.

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several 2-aminothiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.[9][10]

Table 1: In Vitro Activity of 2-Aminothiophene-3-carboxamide Derivatives against VEGFR-2 and Cancer Cell Lines

| Compound | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |

| 5 | 0.59 | 2.3 | 3.1 | [9][11] |

| 21 | 1.29 | 3.8 | 4.6 | [9][11] |

| Sorafenib (Control) | 0.09 | 5.3 | 5.8 | [9][11] |

| 14d | 0.191 | - | 0.36 | [10] |

EGFR is another receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers. The 2-aminothiophene-3-carboxamide scaffold has been utilized to develop EGFR inhibitors.

Table 2: In Vitro Activity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives against EGFR and Cancer Cell Lines

| Compound | EGFR IC50 (nM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |

| 16e | 94.44 | 3.20 | 7.86 | 8.81 | [12] |

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The 2-aminothiophene-3-carboxamide scaffold has been investigated for the development of BCR-ABL inhibitors, including those active against drug-resistant mutants.[13][14]

Experimental Protocols

Synthesis: General Procedure for the Gewald Reaction

A mixture of the appropriate ketone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in a suitable solvent (e.g., ethanol, 30 mL) is stirred. A basic catalyst, such as morpholine (1.5 mL), is added, and the reaction mixture is heated to reflux for a specified time (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 2-aminothiophene-3-carboxamide derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2, EGFR, BCR-ABL) is determined using a luminescence-based kinase assay.[15][16] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The reaction is performed in a 96- or 384-well plate. The kinase enzyme is pre-incubated with various concentrations of the test compound for a short period at room temperature. The kinase reaction is initiated by the addition of a mixture of the substrate (e.g., a specific peptide) and ATP. The reaction is allowed to proceed at 30°C for a defined time (e.g., 60 minutes). After incubation, a reagent is added to stop the kinase reaction and to detect the amount of ADP produced. The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Evaluation: MTT Cytotoxicity Assay

The cytotoxicity of the synthesized compounds against various cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18] Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. After the incubation period, the MTT reagent is added to each well and the plates are incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.[17][18]

Conclusion

The 2-aminothiophene-3-carboxamide scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the ease of diversification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of this scaffold in the design of potent kinase inhibitors for cancer therapy highlights its significant potential. Future research in this area is likely to focus on the development of even more selective and potent inhibitors, as well as the exploration of this scaffold for other therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cusabio.com [cusabio.com]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Spectroscopic Profile of 2-Aminothiophene-3-carboxamide: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key heterocyclic scaffolds is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for 2-aminothiophene-3-carboxamide, a versatile building block in medicinal chemistry.

This document presents a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminothiophene-3-carboxamide. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in the characterization of this and related compounds.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 2-aminothiophene-3-carboxamide.

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

While specific 1H NMR data for the unsubstituted 2-aminothiophene-3-carboxamide was not located in the reviewed literature, related derivatives have been characterized. For instance, in some derivatives, the thiophene ring protons typically appear in the aromatic region of the spectrum.

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Specific 13C NMR chemical shifts for the parent 2-aminothiophene-3-carboxamide were not available in the searched literature. However, typical chemical shift ranges for carbons in similar heterocyclic systems can be referenced from standard NMR databases and literature on substituted thiophenes.

Table 3: IR Absorption Data

| Wavenumber (cm-1) | Intensity | Assignment |

| Data not explicitly found in search results |

Although a specific IR spectrum for 2-aminothiophene-3-carboxamide was not found, the characteristic absorption bands for the functional groups present can be predicted. The amino group (N-H) stretching vibrations are expected in the range of 3300-3500 cm-1. The carbonyl (C=O) stretching of the amide group typically appears as a strong band between 1630 and 1690 cm-1. The thiophene ring vibrations, including C-H and C=C stretching, would also be present.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragmentation |

| Data not explicitly found in search results |

Specific mass spectral data for 2-aminothiophene-3-carboxamide was not explicitly detailed in the provided search results. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amides and thiophene derivatives would likely be observed.

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The following are generalized protocols for NMR, IR, and Mass Spectrometry that are applicable to the characterization of 2-aminothiophene-3-carboxamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-quality NMR spectra for protein structure determination can be adapted for small molecules like 2-aminothiophene-3-carboxamide.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

For 1H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For 13C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The characterization of 2-aminothiophene-3-carboxamide or a newly synthesized derivative typically follows a logical progression of spectroscopic analyses.

Crystal Structure Analysis of 2-Aminothiophene-3-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminothiophene-3-carboxamide derivatives, a class of compounds with significant potential in drug discovery and development. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key quantitative structural data, and visualizes a critical signaling pathway influenced by these derivatives.

Introduction

2-Aminothiophene-3-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is often linked to their specific three-dimensional conformations and intermolecular interactions in the solid state. Understanding the crystal structure of these compounds is therefore paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. This guide serves as a comprehensive resource for researchers engaged in the synthesis and structural characterization of this important class of molecules.

Experimental Protocols

Synthesis of 2-Aminothiophene-3-Carboxamide Derivatives via the Gewald Reaction

The Gewald reaction is a robust and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] This one-pot, multi-component reaction offers a straightforward route to the desired scaffolds.

Workflow for the Gewald Synthesis:

Caption: General workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamide derivatives.

Detailed Protocol:

-

Reaction Setup: To a solution of an α-methylene carbonyl compound (e.g., a ketone or aldehyde, 1 equivalent) and an active methylene nitrile (e.g., cyanoacetamide, 1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1 equivalent).

-

Catalyst Addition: Introduce a basic catalyst, for instance, morpholine or another secondary amine (catalytic amount).

-

Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (typically 50-80 °C) for a period of 2 to 6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the crystalline 2-aminothiophene-3-carboxamide derivative.[5]

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for obtaining accurate and reliable structural data.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for the crystal structure determination of small molecules.

Detailed Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[5]

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. The crystal is rotated, and a series of diffraction images are collected by a detector.[6][7]

-

Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This process includes cell refinement, data reduction, and absorption corrections.[6][8]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[6][8]

-

Validation: The final refined structure is validated using software such as CHECKCIF to ensure its chemical and crystallographic soundness.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for selected 2-aminothiophene-3-carboxamide derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Ethyl 2-amino-4-methylthiophene-3-carboxylate[5][9] | 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide[10][11] |

| Empirical Formula | C₈H₁₁NO₂S | C₁₄H₁₆N₂O₂S |

| Formula Weight | 185.24 | 276.35 |

| Temperature (K) | 293(2) | 291(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 8.034(2) | 8.606(2) |

| b (Å) | 8.989(2) | 7.5193(19) |

| c (Å) | 13.939(3) | 21.297(5) |

| α (°) | 81.38(3) | 90 |

| β (°) | 87.21(3) | 100.599(5) |

| γ (°) | 66.86(3) | 90 |

| Volume (ų) | 911.3(4) | 1354.7(6) |

| Z | 4 | 4 |

| Calculated Density (Mg/m³) | 1.349 | 1.355 |

| Absorption Coefficient (mm⁻¹) | 0.312 | 0.243 |

| F(000) | 392 | 584 |

| Data Collection | ||

| Theta range for data collection (°) | 2.21 to 26.37 | 2.05 to 25.50 |

| Reflections collected | 8056 | 9834 |

| Independent reflections | 3698 [R(int) = 0.0353] | 2514 [R(int) = 0.0511] |

| Refinement | ||

| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1197 | R1 = 0.0531, wR2 = 0.1423 |

| R indices (all data) | R1 = 0.0658, wR2 = 0.1322 | R1 = 0.0910, wR2 = 0.1633 |

| Goodness-of-fit on F² | 1.034 | 0.993 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-4-methylthiophene-3-carboxylate [5][9]

Data for two independent molecules (A and B) in the asymmetric unit.

| Bond | Length (Å) - Mol A | Length (Å) - Mol B | Angle | Angle (°) - Mol A | Angle (°) - Mol B |

| S1-C2 | 1.745(2) | 1.748(2) | C5-S1-C2 | 91.89(10) | 91.95(10) |

| S1-C5 | 1.716(2) | 1.719(2) | C3-C2-N1 | 123.08(18) | 123.36(18) |

| N1-C2 | 1.340(3) | 1.342(3) | C3-C2-S1 | 110.87(14) | 110.98(14) |

| C2-C3 | 1.411(3) | 1.409(3) | N1-C2-S1 | 126.05(16) | 125.65(16) |

| C3-C4 | 1.391(3) | 1.393(3) | C4-C3-C2 | 114.73(18) | 114.65(18) |

| C4-C5 | 1.498(3) | 1.499(3) | C3-C4-C5 | 114.76(19) | 114.74(19) |

| C3-C7 | 1.455(3) | 1.455(3) | C4-C5-S1 | 117.74(16) | 117.67(16) |

| O1-C7 | 1.213(3) | 1.214(3) | O1-C7-O2 | 123.1(2) | 122.9(2) |

| O2-C7 | 1.341(3) | 1.339(3) | O1-C7-C3 | 124.6(2) | 124.7(2) |

| O2-C8 | 1.464(3) | 1.464(3) | O2-C7-C3 | 112.33(19) | 112.3(2) |

Biological Activity and Signaling Pathways

Certain 2-aminothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

Caption: A simplified diagram of the VEGFR-2 signaling pathway leading to angiogenesis.[12][13][14][15][16]

Conclusion

This technical guide provides a foundational resource for researchers working with 2-aminothiophene-3-carboxamide derivatives. The detailed experimental protocols for synthesis and crystal structure analysis, coupled with the tabulated crystallographic data, offer practical guidance for the characterization of these compounds. Furthermore, the visualization of the VEGFR-2 signaling pathway highlights a key molecular target for these derivatives, providing a rationale for their development as potential anti-cancer agents. A thorough understanding of the crystal structure is indispensable for elucidating the structure-activity relationships that govern the biological effects of these promising molecules, thereby paving the way for the design of next-generation therapeutics.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorbyt.com [biorbyt.com]

- 16. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 2-Aminothiophene-3-carboxamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a cornerstone in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activity. Among these, 2-aminothiophene-3-carboxamide stands out as a particularly versatile and valuable building block. Its unique arrangement of functional groups—an amino group, a carboxamide, and a thiophene core—provides a reactive scaffold for the construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis of 2-aminothiophene-3-carboxamide and its application in the preparation of medicinally relevant heterocycles, with a focus on thieno[2,3-d]pyrimidines. We will delve into detailed experimental protocols, present key quantitative data, and visualize the biological signaling pathways influenced by these compounds.

Synthesis of 2-Aminothiophene-3-carboxamide: The Gewald Reaction

The most prominent and efficient method for the synthesis of 2-aminothiophene-3-carboxamide and its derivatives is the Gewald reaction.[1][2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4][5] The reaction can be performed in a one-pot synthesis or a two-step procedure, with the latter often providing higher yields.[4][6]

Commonly used basic catalysts include secondary amines like morpholine, piperidine, or triethylamine.[5][7] The reaction is versatile, allowing for the introduction of various substituents on the thiophene ring by choosing the appropriate starting ketone or aldehyde.[8]

Experimental Workflow: Gewald Synthesis

Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamides.

Key Building Block for Heterocycles: Focus on Thieno[2,3-d]pyrimidines

2-Aminothiophene-3-carboxamide is an excellent precursor for the synthesis of a variety of fused heterocyclic systems due to the strategic positioning of its amino and carboxamide groups. One of the most significant applications is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11]

The construction of the thieno[2,3-d]pyrimidine scaffold is typically achieved through cyclocondensation reactions of 2-aminothiophene-3-carboxamide with various one-carbon or three-atom synthons.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A straightforward method to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of 2-aminothiophene-3-carboxamide with formamide, which serves as both the reactant and the solvent.[12] Alternatively, reaction with dimethylformamide-dimethyl acetal (DMF-DMA) followed by treatment with an amine can also yield the desired pyrimidinone ring.[13]

Synthesis of Substituted Thieno[2,3-d]pyrimidines

Further functionalization of the pyrimidine ring can be achieved by reacting 2-aminothiophene-3-carboxamide with a variety of reagents:

-

Aldehydes: Condensation with aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones, which can be subsequently oxidized to the corresponding aromatic pyrimidinones.[9]

-

Nitriles: Reaction with nitriles in the presence of a strong acid like hydrochloric acid can yield 4-aminothieno[2,3-d]pyrimidines.[9]

-

Isothiocyanates: Treatment with isothiocyanates, such as phenyl isothiocyanate, followed by cyclization, can introduce a thioamide group, which can be further reacted to form various fused triazole or thiazole systems.[9][14]

Reaction Pathways from 2-Aminothiophene-3-carboxamide

Caption: Key synthetic routes to heterocycles from 2-aminothiophene-3-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide

This protocol describes a typical Gewald synthesis.

Materials:

-

3-Methyl-2-butanone (Butanone)

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

A mixture of 3-methyl-2-butanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).

-

Morpholine (0.1 mol) is added dropwise to the stirred mixture.

-

The reaction mixture is then heated under reflux for 2 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from ethanol to afford pure 2-amino-4,5-dimethylthiophene-3-carboxamide.

Protocol 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the previously synthesized aminothiophene.

Materials:

-

2-Amino-4,5-dimethylthiophene-3-carboxamide

-

Formamide

Procedure:

-

A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.05 mol) in formamide (25 mL) is heated at 180-190 °C for 4 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Data Presentation

The following tables summarize typical yields and melting points for a selection of 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine derivatives.

Table 1: Synthesis of 2-Aminothiophene-3-carboxamide Derivatives

| Starting Ketone/Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |

| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 85 | 185-187 | [15] |

| Acetone | 2-Amino-4-methylthiophene-3-carboxamide | 78 | 168-170 | [9] |

| 3-Methyl-2-butanone | 2-Amino-4,5-dimethylthiophene-3-carboxamide | 75 | 195-197 | [16] |

| Phenylacetaldehyde | 2-Amino-5-phenylthiophene-3-carboxamide | 65 | 201-203 | [7] |

Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| 2-Aminothiophene Precursor | Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 82 | >300 | [16] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Formic Acid | 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one | 70 | 258-260 | [15] |

| 2-Amino-4-methylthiophene-3-carboxamide | Phenyl isothiocyanate / Hydrazine hydrate | 3-Amino-2-(phenylamino)-4-methylthieno[2,3-d]pyrimidine | 68 | 210-212 | [9] |

| 2-Amino-4,5-dimethylthiophene-3-carboxamide | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 75 | 245-247 | [16] |

Biological Activities and Signaling Pathways

Heterocycles derived from 2-aminothiophene-3-carboxamide, particularly thieno[2,3-d]pyrimidines, have garnered significant attention in drug discovery due to their diverse biological activities.

Anticancer Activity

Many thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity, often by inhibiting key enzymes involved in cancer cell proliferation and survival.[10] Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidines.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply.

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.

Antimicrobial Activity

Certain thieno[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[19][20] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes that are absent in mammals, making them attractive targets for selective toxicity.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of bacterial DHFR disrupts these processes, leading to cell death. Some thieno[2,3-d]pyrimidines have been identified as potent inhibitors of bacterial DHFR.[21][22]

DNA Gyrase Inhibition

DNA gyrase is a topoisomerase enzyme that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. Some thiophene-based compounds have been shown to inhibit DNA gyrase, leading to bacterial cell death.[6]

Conclusion

2-Aminothiophene-3-carboxamide is a remarkably versatile and accessible building block that provides a gateway to a rich diversity of heterocyclic compounds. The Gewald reaction offers a robust and adaptable method for its synthesis, allowing for the introduction of various substituents. The subsequent cyclization of this scaffold, particularly into the thieno[2,3-d]pyrimidine ring system, has yielded a plethora of compounds with significant potential in drug discovery. The demonstrated anticancer and antimicrobial activities, coupled with an understanding of their molecular targets and signaling pathways, underscore the continued importance of 2-aminothiophene-3-carboxamide in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to explore and exploit the synthetic potential of this valuable heterocyclic precursor.

References

- 1. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. ijper.org [ijper.org]

- 17. sciforum.net [sciforum.net]

- 18. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds" by MOUSTAFA A. GOUDA, MOGED A. BERGHOT et al. [journals.tubitak.gov.tr]

- 21. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Aminothiophene-3-carboxamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a molecule is paramount for its successful application. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-aminothiophene-3-carboxamide, a versatile building block in medicinal chemistry. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates qualitative information and presents standardized experimental protocols for its determination.

Physicochemical Properties

2-Aminothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring, which imparts distinct electronic properties valuable for the synthesis of bioactive molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | [2] |

| Molecular Weight | 142.18 g/mol | [2][3] |

| Appearance | Solid | [2] |

| CAS Number | 14080-51-4 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available data on the solubility of 2-aminothiophene-3-carboxamide is primarily qualitative.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Polar Organic Solvents (e.g., DMSO) | Soluble | [4] |

| Dimethylformamide (DMF) | Slightly Soluble (at ambient temperature) | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (at ambient temperature) | [5] |

| Water | No data available | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of 2-aminothiophene-3-carboxamide to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, ethanol) in a sealed, clear container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the separation method does not cause a temperature change.

-

Quantification: Analyze the concentration of 2-aminothiophene-3-carboxamide in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

Understanding the chemical stability of 2-aminothiophene-3-carboxamide is crucial for determining its shelf-life and appropriate storage conditions.

General Stability and Incompatibilities

| Condition | Observation | Reference |

| General Stability | Stable under recommended temperatures and pressures. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [2][3] |

| Conditions to Avoid | Dust generation, exposure to air. | [2][3] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides. | [2] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

-

Maintain samples at room and elevated temperatures (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the sample at room temperature and analyze at different intervals to assess the extent of degradation.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze the sample at various time points to determine the rate of thermal decomposition.

-

-

Analysis:

-

All stressed samples are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

-

Biological Context: Role in Signaling Pathways

2-Aminothiophene-3-carboxamide serves as a critical scaffold for the development of various pharmacologically active compounds. Its derivatives have been shown to modulate several key signaling pathways implicated in diseases.

-

NF-κB Signaling Pathway: Derivatives have been synthesized as inhibitors of IκB kinase (IKK-2), a crucial enzyme in the NF-κB signaling pathway which is involved in inflammatory responses.[6]

-

JNK Signaling Pathway: Certain derivatives act as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress responses and apoptosis.[7][8]

-

PI3K/Akt Signaling Pathway: Thienopyrimidine derivatives based on this scaffold have been designed as inhibitors of PI3K, a key pathway in cell growth and proliferation.[9]

-

Ion Channel Modulation: Derivatives have been identified as ANO1 channel blockers, showing potential for anti-glioma effects.[10][11]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a target for derivatives of 2-aminothiophene-3-carboxamide.

This guide provides a summary of the current knowledge on the solubility and stability of 2-aminothiophene-3-carboxamide. The provided generic protocols can be adapted by researchers to generate specific quantitative data for their applications, and the biological context highlights the importance of this scaffold in the ongoing development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Amino-3-Thiophenecarboxamide | Properties, Uses, Safety, Supplier China | High Purity Chemical for Research & Industry [chemheterocycles.com]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2-Amino-N-methylthiophene-3-carboxamide|CAS 252963-49-8 [benchchem.com]

- 8. WO2010091310A1 - Inhibitors of jun n-terminal kinase - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemicalkinomics.com [chemicalkinomics.com]

A Technical Guide to the Synthetic Routes for 2-Aminothiophene-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining 2-aminothiophene-3-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. The document details the prevalent Gewald reaction, including its variations, and explores alternative synthetic strategies. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided.

Introduction

2-Aminothiophene-3-carboxamides are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Their versatile structure is a key pharmacophore in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents. The continued interest in these compounds necessitates a thorough understanding of their synthetic pathways to enable the efficient and diverse production of novel derivatives for drug discovery programs. This guide focuses on the most common and effective methods for the synthesis of this important heterocyclic core.

The Gewald Reaction: The Cornerstone of 2-Aminothiophene-3-carboxamide Synthesis

The Gewald reaction, first reported in the 1960s, is the most well-established and widely utilized method for the synthesis of 2-aminothiophenes.[1] It is a multi-component reaction that typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[1][2]

Reaction Mechanism

The generally accepted mechanism of the Gewald reaction proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3]

-

Michael Addition of Sulfur: The elemental sulfur, often in the form of a polysulfide species in the basic reaction medium, adds to the β-carbon of the α,β-unsaturated nitrile.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[1]

Variations of the Gewald Reaction

Several variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and accommodate a wider range of substrates.

-

One-Pot Synthesis: This is the most common approach where all reactants are mixed in a single vessel.[2]

-

Two-Step Procedure: This variation involves the initial isolation of the α,β-unsaturated nitrile from the Knoevenagel condensation, followed by its reaction with sulfur and a base. This can be advantageous for substrates that do not perform well in the one-pot reaction.[4]

-

Microwave-Assisted Gewald Reaction: The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3]

-

Green Chemistry Approaches: Recent modifications have focused on developing more environmentally friendly protocols, such as using water as a solvent, employing organocatalysts like L-proline, or conducting the reaction under solvent-free conditions using ball-milling.[1][5]

Data Presentation: Gewald Reaction Conditions and Yields

The following table summarizes representative examples of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides, highlighting the diversity of substrates and reaction conditions.

| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Cyanoacetamide | Elemental Sulfur | Morpholine | Ethanol | Reflux | 2 h | 85 | [2] |

| Acetone | Cyanoacetamide | Elemental Sulfur | Diethylamine | Methanol | 50 | 4 h | 78 | [2] |

| 4-Nitroacetophenone | Ethyl cyanoacetate | Elemental Sulfur | Piperidine | Ethanol | 120 (MW) | 46 min | 92 | [3] |

| Various Ketones | Malonodinitrile | Elemental Sulfur | NaAlO₂ | Ethanol | Reflux | 10 h | 26-94 | [1] |

| Various Ketones | Malonodinitrile | Elemental Sulfur | Triethylamine | Water | RT | 12 h | 75-98 | [1] |

| Ethyl acetoacetate | Malonodinitrile | Elemental Sulfur | None | Solvent-free (ball mill) | RT | 30 min | 97 | [5] |

Alternative Synthetic Routes

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing thiophenes. In a variation relevant to the synthesis of 2-aminothiophenes, a β-ketoester can be reacted with thioglycolic acid. If the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes, and with further modifications, can be adapted for 2-aminothiophene derivatives.

Synthesis from α-Oxoketene Dithioacetals

Another approach involves the use of α-oxoketene dithioacetals as precursors. These can be cyclized with various reagents to form substituted thiophenes. For example, the reaction of α-oxoketene (S,S)-acetals can lead to the formation of polysubstituted thiophenes.[6]

Experimental Protocols

General Protocol for Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carboxamides[3]

-

Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (e.g., morpholine or piperidine, 1.0 mmol).

-

Solvent Addition: Add 3 mL of a suitable solvent (e.g., ethanol or DMF).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 10-45 minutes).

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for the Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[7]

-

Reactant Mixture: In a round-bottomed flask, dissolve acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 25 mL of dry dimethylformamide.

-

Base Addition: Add diethylamine (a few drops) as a catalyst.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.

-

Isolation: Pour the reaction mixture into crushed ice.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic pathways to 2-aminothiophene-3-carboxamides.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiophene-3-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophene-3-carboxamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][3] Several marketed drugs, such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine, contain the 2-aminothiophene core, highlighting its therapeutic significance.[1]

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5][6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[2][4] The reaction's simplicity, use of readily available starting materials, and operational simplicity make it a highly attractive method for generating libraries of diverse 2-aminothiophene derivatives for drug development pipelines.[7][8]

This document provides detailed protocols for the one-pot synthesis of 2-aminothiophene-3-carboxamide derivatives, summarizes key quantitative data, and illustrates the reaction workflow and its general mechanism.

Reaction Mechanism and Workflow

The Gewald reaction mechanism proceeds through a series of steps, initiated by a Knoevenagel condensation.[4] The base catalyzes the condensation between the ketone (or aldehyde) and the active methylene group of the cyanoacetamide to form a stable α,β-unsaturated nitrile intermediate.[4][9] Subsequently, elemental sulfur adds to the intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Caption: Experimental workflow for the one-pot synthesis of 2-aminothiophene-3-carboxamide derivatives.

Caption: Simplified reaction mechanism of the Gewald synthesis.

Experimental Protocols

Below are two detailed protocols for the synthesis of 2-aminothiophene-3-carboxamide derivatives, one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis.

Protocol 1: Conventional Synthesis via Reflux

This protocol is adapted from a procedure using CaO as a catalyst.

Materials:

-

Appropriate ketone (e.g., cyclohexanone) (1.0 mmol)

-

Cyanoacetamide (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Calcium Oxide (CaO) (1.0 mmol) or another base like morpholine or piperidine

-

Ethanol (12 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

To a 50 mL round-bottom flask, add the ketone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and the base catalyst (1.0 mmol).

-

Add 12 mL of ethanol to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the substrates.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

A precipitate of the product should form. If not, the solvent can be partially evaporated.

-

Collect the crude product by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxamide derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on microwave-accelerated Gewald reactions, which often lead to shorter reaction times and improved yields.[10]

Materials:

-

Appropriate ketone (e.g., 4-Nitroacetophenone) (0.1 mol)

-

Cyanoacetamide (0.1 mol)

-

Elemental sulfur (0.05 mol)

-

Ethanol (15 mL)

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.05 mol).

-

Add 15 mL of ethanol to the vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes). The optimal time and temperature should be determined for each specific reaction.

-

After irradiation, cool the vessel to room temperature.

-

The product will typically precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol.

-

Further purify the product by recrystallization to achieve high purity.

Data Presentation: Reaction Yields

The yield of 2-aminothiophene-3-carboxamide derivatives is highly dependent on the starting materials, catalyst, and reaction conditions. Below is a summary of representative yields from the literature.

| Entry | Ketone/Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | L-Proline, DMF, 60°C | 84% | [11] |

| 2 | Butan-2-one | Ethyl Cyanoacetate | CaO, Ethanol, Reflux | - | |

| 3 | Ethyl Acetoacetate | Malononitrile | Ball-milling, solvent-free | 97% | [12] |

| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine, HSBM | 43% | [8] |

| 5 | 4-Nitroacetophenone | Ethyl Cyanoacetate | Microwave, 120°C, 6 min | - | [10] |

Note: Yields can vary. The table provides examples under specific reported conditions. HSBM refers to High Speed Ball Milling.

Applications in Drug Development

Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][3]

-

Anticancer Agents: Certain 2-aminothiophene derivatives have shown potent cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[13] They can induce apoptosis and cause cell cycle arrest in the G1 phase.[13]

-

Anti-inflammatory Agents: The 2-aminothiophene core is present in the NSAID Tinoridine, and other derivatives have been investigated for their anti-inflammatory properties.[1]

-

Antimicrobial Activity: These compounds have been reported to exhibit activity against various Gram-positive and Gram-negative bacteria and fungi.[14][15]

-

Central Nervous System (CNS) Activity: The well-known antipsychotic drug olanzapine features a thieno[2,3-b][1][7]benzodiazepine core, which is derived from a 2-aminothiophene precursor.[1]

-

Kinase Inhibitors: They have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[1]

-

Receptor Modulators: Derivatives have been developed as allosteric modulators of adenosine A1 receptors, which have potential applications in treating various cardiovascular and neurological disorders.[1][14]

The versatility of the Gewald reaction allows for the straightforward synthesis of large libraries of these compounds, which can then be screened for various biological activities, making it a valuable tool in the drug discovery process.

References

- 1. d-nb.info [d-nb.info]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijert.org [ijert.org]

- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 12. sciforum.net [sciforum.net]

- 13. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Structurally analogous to purines, these compounds serve as privileged scaffolds, exhibiting a wide spectrum of pharmacological activities.[1] Their diverse biological profiles include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[2][3][4][5]

The synthetic versatility of 2-aminothiophene-3-carboxamide and its nitrile analogue makes them crucial starting materials for the construction of the thieno[2,3-d]pyrimidine core. This document provides detailed application notes on the synthesis, biological significance, and experimental protocols for the preparation of thieno[2,3-d]pyrimidines, intended to guide researchers in the development of novel therapeutic agents.

Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine scaffold from 2-aminothiophene precursors can be achieved through several efficient synthetic routes. The initial and crucial step often involves the synthesis of a substituted 2-aminothiophene, commonly via the Gewald reaction.[6] This multicomponent reaction utilizes a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to afford the 2-aminothiophene core.[6]

Following the formation of the 2-aminothiophene-3-carboxamide or its corresponding carbonitrile, the pyrimidine ring is annulated through cyclization with a suitable one-carbon synthon. Common cyclizing agents and methods include:

-

Formamide or Formic Acid: Heating the 2-aminothiophene precursor with formamide or formic acid is a straightforward and widely used method to introduce the C4 and N3 atoms of the pyrimidine ring, typically yielding thieno[2,3-d]pyrimidin-4(3H)-ones.[7][8]

-

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Subsequent Cyclization: Reaction with DMF-DMA forms an intermediate amidine, which can then be cyclized with an appropriate amine or hydrazine to introduce diversity at the 4-position of the pyrimidine ring via a Dimroth rearrangement.[6][9]

-

Acid Chlorides and Anhydrides: Acyl chlorides or anhydrides can be used to acylate the 2-amino group, followed by cyclization to yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for both the Gewald reaction and the subsequent cyclization steps.[7][9]

The general synthetic workflow is depicted below:

References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. scielo.br [scielo.br]

Application Notes and Protocols: N-acylation of 2-Aminothiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene-3-carboxamide and its derivatives are valuable scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The N-acylation of the 2-amino group is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic candidates. This document provides detailed protocols for the N-acylation of 2-aminothiophene-3-carboxamide using common acylating agents, a summary of reaction parameters, and a visual representation of the experimental workflow.

Reaction Principle

The N-acylation of 2-aminothiophene-3-carboxamide involves the reaction of the nucleophilic 2-amino group with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack. The general transformation is depicted below:

General Reaction Scheme for N-acylation

Data Presentation: N-Acylation of 2-Aminothiophene Derivatives

The following table summarizes various conditions and outcomes for the N-acylation of 2-aminothiophene-3-carboxamide and its close structural analogs. This data is provided for comparative purposes to guide reaction optimization.

| Starting Material | Acylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | Room temp., 15 h | Not specified | [1] |

| 3-Acetyl-2-aminothiophene | Acetic anhydride | None | Acetic anhydride (reflux) | Reflux, 15 min | 95% | |

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Chloroacetyl chloride | Not specified | n-Butanol | Not specified | Not specified | [2] |